molecular formula C8H9IO2 B6173074 [2-(hydroxymethyl)-5-iodophenyl]methanol CAS No. 268232-32-2

[2-(hydroxymethyl)-5-iodophenyl]methanol

Cat. No.: B6173074
CAS No.: 268232-32-2
M. Wt: 264.1
InChI Key:
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Description

[2-(hydroxymethyl)-5-iodophenyl]methanol: is an organic compound that features both hydroxymethyl and iodophenyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(hydroxymethyl)-5-iodophenyl]methanol typically involves the iodination of a phenylmethanol derivative. One common method includes the reaction of 2-(hydroxymethyl)phenylmethanol with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile under controlled temperature conditions to ensure selective iodination at the 5-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : [2-(hydroxymethyl)-5-iodophenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: : The compound can be reduced to form [2-(hydroxymethyl)-5-iodophenyl]methane using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: : The iodine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium azide can replace the iodine with an azide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF), potassium cyanide in ethanol.

Major Products

    Oxidation: [2-(formyl)-5-iodophenyl]methanol, [2-(carboxyl)-5-iodophenyl]methanol.

    Reduction: [2-(hydroxymethyl)-5-iodophenyl]methane.

    Substitution: [2-(hydroxymethyl)-5-azidophenyl]methanol, [2-(hydroxymethyl)-5-cyanophenyl]methanol.

Scientific Research Applications

Chemistry: : [2-(hydroxymethyl)-5-iodophenyl]methanol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for selective functionalization, making it valuable in the development of new synthetic methodologies.

Biology: : In biological research, this compound can be used as a precursor for radiolabeled compounds, which are useful in imaging and diagnostic applications.

Industry: : In the industrial sector, this compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which [2-(hydroxymethyl)-5-iodophenyl]methanol exerts its effects depends on its specific application. In chemical reactions, the hydroxymethyl and iodophenyl groups can participate in various transformations, influencing the reactivity and selectivity of the compound. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through covalent or non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    [2-(hydroxymethyl)-4-iodophenyl]methanol: Similar structure but with iodine at the 4-position, which can lead to different reactivity and applications.

    [2-(hydroxymethyl)-5-bromophenyl]methanol:

    [2-(hydroxymethyl)-5-chlorophenyl]methanol: Chlorine instead of iodine, offering different chemical properties and applications.

Uniqueness

  • The presence of the iodine atom at the 5-position in [2-(hydroxymethyl)-5-iodophenyl]methanol makes it particularly reactive in substitution reactions, allowing for the introduction of various functional groups.
  • The hydroxymethyl group provides additional sites for chemical modification, enhancing the compound’s versatility in synthetic applications.

This detailed overview of this compound highlights its significance in various fields and its potential for further research and development

Properties

CAS No.

268232-32-2

Molecular Formula

C8H9IO2

Molecular Weight

264.1

Purity

95

Origin of Product

United States

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